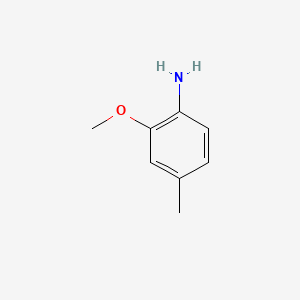

2-Methoxy-4-methylaniline

説明

The exact mass of the compound 2-Methoxy-4-methylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methoxy-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-methoxy-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJLEUQMMMLOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192660 | |

| Record name | 2-Methoxy-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39538-68-6 | |

| Record name | 2-Methoxy-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39538-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039538686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2-Methoxy-4-methylaniline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-methylaniline, also known by its synonyms 4-Methyl-o-anisidine and 2-methoxy-p-toluidine, is a substituted aniline that serves as a crucial building block in organic synthesis. Its unique structural arrangement, featuring a methoxy and a methyl group on the aniline ring, imparts specific electronic and steric properties that make it a valuable precursor in the development of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 2-Methoxy-4-methylaniline, with a focus on its utility in drug discovery and development.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of 2-Methoxy-4-methylaniline is fundamental to its application in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its handling requirements.

| Property | Value | Reference |

| CAS Number | 39538-68-6 | [1] |

| Molecular Formula | C₈H₁₁NO | [1][2] |

| Molecular Weight | 137.18 g/mol | [1] |

| Appearance | Solid | [3] |

| Melting Point | 31-33 °C | [3] |

| Boiling Point | 109 °C @ 11 Torr | [4] |

| Density | 1.043 g/mL at 25 °C | [3] |

| Flash Point | 104 °C (219.2 °F) | [3] |

| Solubility | Information not widely available, but likely soluble in organic solvents. | |

| InChI Key | CJJLEUQMMMLOFI-UHFFFAOYSA-N | [3] |

| SMILES | COc1cc(C)ccc1N | [3] |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons, with chemical shifts and coupling patterns characteristic of the substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can aid in structural elucidation.[5]

Synthesis and Purification

The synthesis of 2-Methoxy-4-methylaniline typically involves the reduction of a nitro-substituted precursor. A common and effective method is the catalytic hydrogenation of 4-methyl-2-nitroanisole.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol outlines a standard laboratory procedure for the synthesis of 2-Methoxy-4-methylaniline. The causality behind each step is explained to ensure a self-validating and reproducible process.

Diagram of the Synthetic Workflow:

Caption: General workflow for the synthesis of 2-Methoxy-4-methylaniline.

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-methyl-2-nitroanisole in methanol. The choice of methanol as a solvent is due to its ability to dissolve the starting material and its compatibility with the catalyst and hydrogenation conditions.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution. Pd/C is a highly effective and commonly used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.

-

Hydrogenation: Purge the reaction vessel with an inert gas, such as nitrogen, to remove oxygen, which can deactivate the catalyst and pose a safety hazard with hydrogen. Introduce hydrogen gas into the reaction mixture, typically via a balloon or a controlled flow system.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed. Vigorous stirring ensures efficient contact between the reactants, catalyst, and hydrogen gas.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. The celite pad prevents the fine catalyst particles from passing through.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-4-methylaniline.

Purification Protocols

Purification of the crude product is essential to obtain a high-purity compound suitable for further applications. The choice of purification method depends on the nature of the impurities.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for removing impurities.

-

Column Chromatography: For liquid or solid products with impurities of similar polarity, silica gel column chromatography is a standard and effective purification technique. A solvent system of hexane and ethyl acetate is often a good starting point for the elution of anilines.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-Methoxy-4-methylaniline is primarily dictated by the nucleophilic amino group and the electron-rich aromatic ring. The methoxy and methyl substituents influence the regioselectivity of electrophilic aromatic substitution reactions.

Key Reactions:

-

N-Alkylation and N-Acylation: The primary amine readily undergoes alkylation and acylation reactions to form secondary and tertiary amines, and amides, respectively.

-

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for the synthesis of a wide range of functional groups.

-

Electrophilic Aromatic Substitution: The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic substitution.

Role in Drug Development

2-Methoxy-4-methylaniline is a valuable building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Diagram of the Role in Kinase Inhibitor Synthesis:

Caption: Role of 2-Methoxy-4-methylaniline in kinase inhibitor synthesis.

The aniline nitrogen of 2-Methoxy-4-methylaniline acts as a nucleophile in reactions with electrophilic heterocyclic scaffolds, such as 4-chloroquinazolines. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone in the synthesis of the 4-anilinoquinazoline core, a privileged scaffold in medicinal chemistry known for its ability to bind to the ATP-binding site of various kinases.[6] The specific substitution pattern on the aniline ring, provided by 2-Methoxy-4-methylaniline, is crucial for achieving high potency and selectivity for target kinases.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 2-Methoxy-4-methylaniline. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Conclusion

2-Methoxy-4-methylaniline is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its unique structural features make it a key building block for the construction of complex bioactive molecules, most notably kinase inhibitors. A thorough understanding of its physical and chemical properties, coupled with robust synthetic and purification protocols, is essential for its effective utilization in research and development. This guide provides a foundational understanding for scientists and researchers working with this important compound.

References

-

Appchem. (n.d.). 2-Methoxy-4-methylaniline | 39538-68-6 | C8H11NO. Retrieved from [Link]

-

Stenutz. (n.d.). 2-methoxy-4-methylaniline. Retrieved from [Link]

-

NIST. (n.d.). 2-Methoxy-4-(o-methoxyphenylazo)aniline. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Methoxy-6-methylaniline. In NIST Chemistry WebBook. Retrieved from [Link]

-

2a biotech. (n.d.). 2-METHOXY-4-METHYLANILINE. Retrieved from [Link]

-

Molbase. (n.d.). 2-Methoxy-4-methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-p-toluidine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Methoxy-4-methylaniline: Your Partner in Pharmaceutical R&D and Production. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2021). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. PubMed Central. [Link]

-

ResearchGate. (2023). Contribution of Additional Glutamic Acid and Fructose in The Formation of Flavor Compounds in Green Tea. [Link]

Sources

- 1. 2-Methoxy-4-methylaniline 98 39538-68-6 [sigmaaldrich.com]

- 2. appchemical.com [appchemical.com]

- 3. 2-Methoxy-4-methylaniline 98 39538-68-6 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. 2-Methoxy-p-toluidine | C8H11NO | CID 170219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

2-Methoxy-4-methylaniline IUPAC name and CAS number

An In-Depth Technical Guide to 2-Methoxy-4-methylaniline: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methoxy-4-methylaniline (CAS No: 39538-68-6), a substituted aniline that serves as a crucial building block in modern organic synthesis.[1] Addressed to researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its applications, particularly within medicinal chemistry.

Core Compound Identification and Properties

2-Methoxy-4-methylaniline, also known as 2-amino-5-methylanisole or 4-methyl-o-anisidine, is an aromatic amine whose structure features a benzene ring substituted with methoxy, methyl, and amino groups. This specific arrangement of functional groups dictates its chemical behavior and makes it a versatile intermediate for constructing more complex molecular architectures.

Physicochemical and Spectroscopic Data

The fundamental properties of 2-Methoxy-4-methylaniline are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Identifier & Property | Value | Reference(s) |

| IUPAC Name | 2-methoxy-4-methylaniline | [2] |

| CAS Number | 39538-68-6 | [2][3] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 31-33 °C | |

| Density | 1.043 g/mL at 25 °C | |

| Flash Point | 104 °C (219.2 °F) | |

| Predicted [M+H]⁺ (m/z) | 138.09134 | [4] |

Synthesis of 2-Methoxy-4-methylaniline: A Validated Approach

A robust and common method for synthesizing substituted anilines involves the reduction of a corresponding nitroaromatic compound. This two-step approach, starting from commercially available 2-methoxy-4-methylnitrobenzene, is reliable and scalable.

Proposed Synthetic Pathway

The synthesis proceeds via the selective reduction of the nitro group, which is highly susceptible to various reducing agents. Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile, typically yielding the desired amine in high purity. A similar pathway has been documented for the synthesis of the related isomer, 4-methoxy-3-methylaniline.[5]

Caption: Proposed synthesis of 2-Methoxy-4-methylaniline via catalytic hydrogenation.

Detailed Experimental Protocol

This protocol is based on established procedures for nitro group reduction and should be optimized for specific laboratory conditions.[5]

Objective: To synthesize 2-Methoxy-4-methylaniline by reducing 2-methoxy-4-methylnitrobenzene.

Materials:

-

2-methoxy-4-methylnitrobenzene (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol (analytical grade)

-

Hydrogen gas (H₂)

-

Diatomaceous earth (e.g., Celite®)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with H₂

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 2-methoxy-4-methylnitrobenzene in methanol. The choice of methanol as a solvent is due to its ability to dissolve the starting material and its inertness under these reaction conditions.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). This catalyst is highly efficient for reducing nitro groups to amines at room temperature and moderate pressure.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the inert atmosphere. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material spot/peak.

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. The palladium catalyst is pyrophoric and must be handled with care.

-

Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting residue is the crude 2-Methoxy-4-methylaniline.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Methoxy-4-methylaniline stems from the reactivity of its primary aromatic amine group. This nucleophilic center readily participates in a variety of chemical transformations, making it a versatile building block.

Caption: Key reactivity pathways for 2-Methoxy-4-methylaniline.

-

N-Acylation and N-Alkylation: The amine can be easily acylated with acid chlorides or anhydrides to form amides, or alkylated with alkyl halides to produce secondary and tertiary amines.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures converts the amine to a diazonium salt. This intermediate is highly valuable for introducing a wide range of functional groups (e.g., -OH, -CN, -X) onto the aromatic ring via Sandmeyer-type reactions.

-

Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. This allows for further functionalization of the aromatic ring.

-

Role as a Nucleophile: The compound serves as an excellent nucleophile in substitution and coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds.

Applications in Research and Drug Development

Substituted anilines are foundational components in the synthesis of pharmaceuticals and other biologically active molecules. While specific, high-profile applications of 2-Methoxy-4-methylaniline itself are not broadly documented in top-tier journals, its structural motifs are present in numerous compounds under investigation.

-

Scaffold for Bioactive Molecules: Its structure is ideal for use as a starting fragment in the synthesis of complex heterocyclic systems. Related methoxyaniline derivatives have been successfully incorporated into potent kinase inhibitors, demonstrating the value of this scaffold. For instance, a 2-methoxyaniline moiety was crucial in developing selective inhibitors of Casein Kinase 2 (CSNK2A) with antiviral properties.[6]

-

Intermediate in Medicinal Chemistry: The isomer 4-methoxy-2-methylaniline is a known precursor for compounds with antitubulin and antimitotic properties, which are critical in anticancer research.[3] This highlights the potential of the 2-methoxy-4-methylaniline isomer as a building block for developing novel therapeutic agents targeting cell division.

-

Building Block for Complex Syntheses: Aromatic amines like this are indispensable in constructing Active Pharmaceutical Ingredients (APIs).[7] The ability to precisely modify the molecule at the amine or on the aromatic ring allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Safety, Handling, and Storage

Proper handling of 2-Methoxy-4-methylaniline is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), corresponding to the GHS hazard statement H302. The GHS pictogram is an exclamation mark (GHS07). It may also cause skin, eye, and respiratory tract irritation.[8]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Handling: Avoid contact with skin and eyes. Minimize dust generation. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]

-

First Aid:

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[9]

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Conclusion

2-Methoxy-4-methylaniline is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its well-defined reactivity, centered on the aromatic amine functional group, provides chemists with a reliable building block for creating complex molecular targets. A thorough understanding of its properties, synthetic routes, and safety protocols is paramount for its effective and safe utilization in a research and development setting.

References

-

PubChem. (n.d.). 2-Methyl-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methoxy-4-methylaniline (C8H11NO). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. Retrieved from [Link]

Sources

- 1. 2-Methoxy-4-methylaniline | 39538-68-6 | PBA53868 [biosynth.com]

- 2. 2-Methyl-4-methoxyaniline | C8H11NO | CID 7610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]

- 4. PubChemLite - 2-methoxy-4-methylaniline (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 5. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to 2-Methoxy-4-methylaniline: Synthesis, Properties, and Applications

Abstract

This technical guide provides an in-depth analysis of 2-Methoxy-4-methylaniline (CAS No: 39538-68-6), a substituted aniline with significant potential as a chemical intermediate in pharmaceutical and materials science research. This document details the compound's core physicochemical properties, outlines a robust synthetic pathway, and explores its spectroscopic signature. Furthermore, we delve into its synthetic utility, potential applications in drug development, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable building block.

A Note on Isomeric Specificity: It is critical to distinguish 2-Methoxy-4-methylaniline from its more commonly documented isomer, 4-Methoxy-2-methylaniline (CAS No: 102-50-1). Much of the available literature can be ambiguous. This guide pertains exclusively to the 2-methoxy, 4-methyl substituted isomer.

Core Physicochemical Properties

2-Methoxy-4-methylaniline, also known as 4-Methyl-o-anisidine or 2-Methoxy-p-toluidine, is a solid at room temperature.[1] Its foundational properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 2-methoxy-4-methylaniline | [2] |

| CAS Number | 39538-68-6 | [1][3][4][5] |

| Molecular Formula | C₈H₁₁NO | [1][3][4][6][7] |

| Molecular Weight | 137.18 g/mol | [1][3][4][6] |

| Melting Point | 31-33 °C | [1] |

| Density | 1.043 g/mL at 25 °C | [1][4] |

| Flash Point | 104 °C | [1] |

| SMILES | COc1cc(C)ccc1N | [3] |

| InChI Key | CJJLEUQMMMLOFI-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The most direct and common synthetic route to aromatic amines like 2-Methoxy-4-methylaniline is through the catalytic reduction of the corresponding nitro compound. This approach is efficient and high-yielding. The logical precursor is 1-methoxy-3-methyl-4-nitrobenzene, which can be synthesized via the nitration of 3-methylanisole.

Proposed Synthetic Workflow

The two-step synthesis involves an initial electrophilic aromatic substitution (nitration) followed by a reduction.

Caption: Proposed two-step synthesis of 2-Methoxy-4-methylaniline.

Experimental Protocol: Catalytic Reduction

This protocol is adapted from a validated procedure for the synthesis of a structurally similar aniline.[8] It represents a reliable method for the reduction of the nitroaromatic precursor.

Materials:

-

1-Methoxy-3-methyl-4-nitrobenzene

-

10% Palladium on activated carbon (10% Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas (H₂)

-

Celite™

Procedure:

-

Reaction Setup: To a solution of 1-methoxy-3-methyl-4-nitrobenzene (1.0 eq) in methanol (10 mL per gram of substrate), carefully add 10% Palladium on carbon (catalytic amount, e.g., 0.1 g per gram of substrate) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Hydrogenation: Seal the reaction vessel and purge thoroughly with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon pressure is sufficient) at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting material. The reaction is typically complete within 16-24 hours.

-

Workup: Upon completion, carefully purge the reaction vessel with an inert gas to remove all hydrogen. Filter the mixture through a pad of Celite™ to remove the palladium catalyst.

-

Isolation: Rinse the filter pad with a small amount of methanol. Combine the filtrates and evaporate the solvent in vacuo to yield the crude 2-Methoxy-4-methylaniline.

-

Purification (if necessary): The product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel or by recrystallization.

Causality: The choice of Palladium on carbon is based on its high efficacy and selectivity for the reduction of nitro groups in the presence of other functionalities on the aromatic ring. Methanol is an excellent solvent for both the substrate and product and is compatible with the hydrogenation conditions.

Spectroscopic Characterization

Definitive experimental spectra for 2-Methoxy-4-methylaniline are not widely published. However, a robust spectroscopic profile can be predicted based on its structure and available data.[2][9]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center.[2]

-

Molecular Ion (M⁺): m/z = 137

-

Major Fragments: A prominent peak is observed at m/z = 122, corresponding to the loss of a methyl group (-CH₃).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the predicted chemical shifts for ¹H and ¹³C NMR spectra in a standard solvent like CDCl₃.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Chemical Shift (δ) ppm | Assignment |

| ~6.7-6.8 | Ar-H (1H, d) |

| ~6.6-6.7 | Ar-H (1H, dd) |

| ~6.5-6.6 | Ar-H (1H, d) |

| ~3.8-3.9 | -OCH₃ (3H, s) |

| ~3.6-3.8 | -NH₂ (2H, br s) |

| ~2.2-2.3 | Ar-CH₃ (3H, s) |

Rationale: The electron-donating amine (-NH₂) and methoxy (-OCH₃) groups will shift the aromatic protons upfield. The broad singlet for the amine protons is characteristic and its chemical shift can vary with concentration and temperature.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

-

N-H Stretch: A doublet of medium intensity around 3350-3450 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).

-

C-H Stretch (sp³): Bands just below 3000 cm⁻¹ for the methyl groups.

-

C-H Stretch (sp²): Bands just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretch: Aromatic ring stretching absorptions in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1230-1270 cm⁻¹ for the aryl-alkyl ether linkage.

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for spectroscopic analysis.

Reactivity and Applications in Drug Development

2-Methoxy-4-methylaniline is a versatile building block, with its reactivity dominated by the nucleophilic primary amine and the activated aromatic ring.

Synthetic Utility

-

Amide and Sulfonamide Formation: The primary amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages, which are common functionalities in drug molecules.

-

Diazotization: The aniline group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano) onto the aromatic ring via Sandmeyer-type reactions.

-

Electrophilic Aromatic Substitution: The electron-donating amine and methoxy groups strongly activate the ring towards further electrophilic substitution. The directing effects of these groups would need to be considered in any multi-step synthesis.

Role in Medicinal Chemistry

While specific examples citing 2-Methoxy-4-methylaniline are sparse, the utility of its isomers provides a strong indication of its potential.

-

Scaffold for Bioactive Molecules: The closely related isomer, 4-Methoxy-2-methylaniline, is a key precursor for synthesizing potent antimitotic agents that inhibit tubulin assembly.[1] These compounds are effective against cancer cell lines that have developed resistance to other microtubule-targeting drugs.[1] It is highly probable that 2-Methoxy-4-methylaniline could serve as a scaffold for developing novel derivatives targeting similar or different biological pathways.

-

Protein Degrader Building Block: Substituted anilines are valuable fragments for building complex molecules like Proteolysis-Targeting Chimeras (PROTACs).[10] The specific substitution pattern of 2-Methoxy-4-methylaniline provides unique steric and electronic properties that can be leveraged to fine-tune binding affinity and pharmacokinetic properties in targeted protein degraders.

-

Pharmacophore and Bioisostere: The methoxy and methyl groups can influence a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.[10] This scaffold can be used to explore structure-activity relationships (SAR) in lead optimization campaigns. The WIPO patent database indicates this chemical structure is cited in various patents, suggesting its utility in novel molecular design.[2]

Safety and Handling

As with all substituted anilines, 2-Methoxy-4-methylaniline requires careful handling in a controlled laboratory environment.

Hazard Profile:

-

Classification: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[5]

-

Pictogram: GHS07 (Exclamation mark).[5]

-

Signal Word: Warning.[5]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Wear chemical safety goggles or a face shield.

-

Use a lab coat to prevent skin contact.

-

-

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[5]

-

If on skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

Stenutz, R. 2-methoxy-4-methylaniline. Tables for Chemistry. Available at: [Link]

-

PubChem. 2-Methyl-4-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]

-

NIST. 2-Methoxy-4-(o-methoxyphenylazo)aniline. NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate GmbH. Available at: [Link]

-

ResearchGate. FTIR spectrum of 2-methoxy-4-nitroaniline. ResearchGate GmbH. Available at: [Link]

-

PubChemLite. 2-methoxy-4-methylaniline (C8H11NO). Université du Luxembourg. Available at: [Link]

-

PubChem. 2-Methoxy-p-toluidine. National Center for Biotechnology Information. Available at: [Link]

-

Max-Planck-Gesellschaft. Supporting Information. MPG.PuRe. Available at: [Link]

-

NIST. 2-Methoxy-6-methylaniline. NIST Chemistry WebBook. Available at: [Link]

-

Stenutz, R. 2-methoxy-4-methylaniline. stenutz.eu. Available at: [Link]

-

SpectraBase. 2-Methoxy-4-methyl-N-phenyl-aniline - Optional[MS (GC)] - Spectrum. Wiley-VCH GmbH. Available at: [Link]

-

Appchem. 2-Methoxy-4-methylaniline. APPCHEM Limited. Available at: [Link]

-

Wikipedia. AS-8112. Wikimedia Foundation. Available at: [Link]

Sources

- 1. 4-Methoxy-2-methylaniline|High-Purity Research Chemical [benchchem.com]

- 2. 2-Methoxy-p-toluidine | C8H11NO | CID 170219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-4-methoxybenzenamine(102-50-1) 1H NMR spectrum [chemicalbook.com]

- 4. 2-methoxy-4-methylaniline [stenutz.eu]

- 5. hpc-standards.com [hpc-standards.com]

- 6. 2-Methoxy-4-methylaniline | 39538-68-6 | PBA53868 [biosynth.com]

- 7. appchemical.com [appchemical.com]

- 8. 4-methoxy-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 9. PubChemLite - 2-methoxy-4-methylaniline (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 10. benchchem.com [benchchem.com]

Solubility Profile of 2-Methoxy-4-methylaniline in Organic Solvents: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-methoxy-4-methylaniline (CAS No: 39538-68-6), a key intermediate in the synthesis of various dyes and active pharmaceutical ingredients. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, qualitative data, and comparative analysis of structurally analogous compounds to provide a robust predictive framework for its behavior in a range of common organic solvents. Furthermore, this document furnishes a detailed, best-practice experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data tailored to their specific applications. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction to 2-Methoxy-4-methylaniline and its Physicochemical Properties

2-Methoxy-4-methylaniline, also known as 4-methyl-o-anisidine, is an aromatic amine with the molecular formula C₈H₁₁NO. Its structure, featuring a benzene ring substituted with a methoxy group, a methyl group, and an amino group, dictates its physicochemical properties, including its solubility. The presence of the polar amino and methoxy groups, capable of hydrogen bonding, combined with the nonpolar aromatic ring and methyl group, results in a nuanced solubility profile across different classes of organic solvents.

Table 1: Physicochemical Properties of 2-Methoxy-4-methylaniline

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Appearance | Solid | |

| Melting Point | 31-33 °C | |

| Density | 1.043 g/mL at 25 °C | |

| Flash Point | 104 °C |

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1] For 2-methoxy-4-methylaniline, its solubility in a given organic solvent will be a function of the interplay between the solvent's polarity, its ability to act as a hydrogen bond donor or acceptor, and its dispersion forces.

Predicted Solubility of 2-Methoxy-4-methylaniline in Common Organic Solvents

Based on the structural features of 2-methoxy-4-methylaniline and the general solubility principles of amines, a qualitative prediction of its solubility in various classes of organic solvents can be made. Aromatic amines are generally soluble in organic solvents.[2][3]

Table 2: Predicted Qualitative Solubility of 2-Methoxy-4-methylaniline

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amino group can act as a hydrogen bond donor, and the nitrogen and methoxy oxygen can act as hydrogen bond acceptors, leading to strong interactions with protic solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF) | Moderate to High | The dipole-dipole interactions between the polar functionalities of 2-methoxy-4-methylaniline and these solvents will facilitate dissolution. |

| Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of 2-methoxy-4-methylaniline will interact favorably with aromatic solvents through π-π stacking and van der Waals forces. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents can engage in dipole-dipole interactions. However, some primary amines can be incompatible with chloroform and carbon tetrachloride.[4] |

| Non-Polar | Hexane, Heptane | Low | The significant difference in polarity between the largely polar 2-methoxy-4-methylaniline and non-polar aliphatic hydrocarbons will limit solubility. |

This predictive framework is supported by solubility data for structurally similar compounds. For instance, p-cresidine (2-methoxy-5-methylaniline) is reported to be soluble in ether, benzene, and ethanol. This suggests that 2-methoxy-4-methylaniline is also likely to be soluble in these solvents.

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment

-

2-Methoxy-4-methylaniline (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of 2-methoxy-4-methylaniline.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-methoxy-4-methylaniline to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration into the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the concentration of 2-methoxy-4-methylaniline in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S = C_measured × Dilution_Factor

-

Where:

-

C_measured is the concentration of the diluted sample determined from the calibration curve.

-

Dilution_Factor is the ratio of the final volume of the diluted sample to the initial volume of the supernatant taken.

-

-

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

-

Factors Influencing Solubility

The solubility of 2-methoxy-4-methylaniline is influenced by several factors, which are critical to consider in experimental design and application.

Caption: Key Factors Influencing the Solubility of 2-Methoxy-4-methylaniline.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with increasing temperature. This relationship should be determined experimentally for specific solvent systems.

-

Solvent Polarity: As discussed, a closer match between the polarity of 2-methoxy-4-methylaniline and the solvent will generally lead to higher solubility.

-

Hydrogen Bonding: The ability of a solvent to participate in hydrogen bonding with the amino and methoxy groups of 2-methoxy-4-methylaniline is a significant driver of solubility, particularly in protic solvents.

-

pH (in aqueous systems or with acidic/basic solvents): Although this guide focuses on organic solvents, it is important to note that the basicity of the amine group means that in the presence of acidic species, it can be protonated to form a salt, which would dramatically alter its solubility profile.

Safety Considerations

2-Methoxy-4-methylaniline is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This technical guide provides a comprehensive overview of the solubility of 2-methoxy-4-methylaniline in organic solvents. While quantitative data is sparse, a strong predictive understanding can be derived from its chemical structure and the behavior of analogous compounds. The provided experimental protocol offers a robust method for researchers to determine precise solubility data, which is crucial for process development, formulation, and other research applications. A thorough understanding of the factors influencing solubility will enable scientists to effectively utilize this important chemical intermediate.

References

-

PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

-

Lumen Learning. (n.d.). Properties of amines. In Organic Chemistry II. Retrieved from [Link]

-

Solubility of Things. (n.d.). Aniline. Retrieved from [Link]

-

Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

ACS Publications. (2020, January 6). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

2-Methoxy-4-methylaniline melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-methylaniline: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of 2-Methoxy-4-methylaniline (CAS No. 39538-68-6), a key chemical intermediate in various synthetic applications. The document elucidates the theoretical principles governing these phase transitions and their correlation with the compound's molecular structure. Detailed, field-proven experimental protocols for the accurate determination of melting and boiling points are presented, emphasizing self-validating systems for trustworthy results. This guide also addresses the potential for isomeric confusion with 4-Methoxy-2-methylaniline (CAS No. 102-50-1) and includes essential safety and handling information to ensure procedural integrity and laboratory safety. The content is grounded in authoritative sources, providing a reliable reference for researchers and professionals in drug development and chemical synthesis.

Introduction: Understanding 2-Methoxy-4-methylaniline

2-Methoxy-4-methylaniline, an aromatic amine, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and dyes. Its chemical structure, featuring methoxy, methyl, and amino functional groups on a benzene ring, imparts specific physicochemical properties that are crucial for its reactivity and application.

A critical point of clarification for researchers is the distinction between 2-Methoxy-4-methylaniline and its isomer, 4-Methoxy-2-methylaniline . These compounds, while sharing the same molecular formula (C8H11NO), exhibit different physical properties due to the varied substitution patterns on the aromatic ring. This guide will focus on 2-Methoxy-4-methylaniline while providing comparative data for its isomer to prevent experimental discrepancies.

Physicochemical Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of a substance's purity and are influenced by the strength of its intermolecular forces.

Data Summary

The experimentally determined melting and boiling points for 2-Methoxy-4-methylaniline and its isomer are summarized below for easy reference.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 2-Methoxy-4-methylaniline | 39538-68-6 | 31-33[1][2] | 109 @ 11 Torr[2] |

| 4-Methoxy-2-methylaniline | 102-50-1 | 13-14[3][4][5][6][7][8] | 248-249 @ 760 mmHg[3][4][5][6][7] |

Influence of Molecular Structure on Physical Properties

The distinct melting and boiling points of the two isomers can be attributed to their different molecular structures. In 2-Methoxy-4-methylaniline, the arrangement of the substituents influences the crystal lattice packing and the intermolecular forces, which include van der Waals forces, dipole-dipole interactions, and hydrogen bonding from the amino group. The position of the functional groups affects the molecule's overall polarity and its ability to form efficient crystal packing, thus influencing its melting point.

Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following protocols are designed to be self-validating and are based on standard laboratory practices.

Melting Point Determination

This protocol describes the determination of the melting point range of 2-Methoxy-4-methylaniline using a capillary melting point apparatus.

Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Protocol:

-

Sample Preparation:

-

Ensure the 2-Methoxy-4-methylaniline sample is dry and finely powdered.

-

Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15°C below the expected melting point (around 31-33°C).

-

Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

-

Validation and Reporting:

-

Repeat the measurement at least two more times with fresh samples.

-

The melting point should be reported as a range. A narrow range (e.g., < 2°C) is indicative of high purity.

-

For enhanced accuracy, calibrate the thermometer using a standard compound with a known melting point in a similar range.

-

Boiling Point Determination

Given that 2-Methoxy-4-methylaniline has a boiling point of 109°C at a reduced pressure of 11 Torr, a vacuum distillation setup is required for accurate determination.

Experimental Workflow for Boiling Point Determination under Reduced Pressure

Caption: Workflow for Boiling Point Determination.

Protocol:

-

Apparatus Setup:

-

Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed.

-

Place a small sample of 2-Methoxy-4-methylaniline and a few boiling chips into the distillation flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

-

Measurement:

-

Connect the apparatus to a vacuum pump and carefully evacuate the system to the desired pressure (e.g., 11 Torr), monitored by a manometer.

-

Begin heating the distillation flask gently using a heating mantle.

-

Observe the boiling of the liquid and the condensation of the vapor on the thermometer bulb.

-

The boiling point is the temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading while a steady stream of condensate is collected.

-

Record the stable temperature and the exact pressure.

-

-

Validation and Reporting:

-

A stable and constant temperature reading during distillation indicates a pure compound.

-

The boiling point should be reported along with the pressure at which it was measured (e.g., 109°C / 11 Torr).

-

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. 2-Methoxy-4-methylaniline should be handled with care, following established laboratory safety procedures.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[4][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[6]

-

Hazards: This compound may be harmful if swallowed, and can cause skin and eye irritation.[4][6] It is sensitive to prolonged exposure to air and light.[5][7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and acids.[5][7]

Conclusion

This guide has provided a detailed overview of the melting and boiling points of 2-Methoxy-4-methylaniline. By understanding the theoretical underpinnings of these physical properties and adhering to rigorous experimental protocols, researchers can ensure the accuracy and reliability of their work. The clear distinction made between 2-Methoxy-4-methylaniline and its isomer 4-Methoxy-2-methylaniline, along with the emphasis on safety, serves to enhance the integrity and success of scientific endeavors involving this compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7610, 2-Methyl-4-methoxyaniline. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-methoxy-4-methylaniline. Retrieved from [Link]

-

ChemBK. (2024). 2-Methyl-4-Methoxyaniline. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet: 4-Methoxy-2-methylaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161295061. Retrieved from [Link]

Sources

- 1. 2-Methoxy-4-methylaniline 98 39538-68-6 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. angenechemical.com [angenechemical.com]

- 5. 102-50-1 | CAS DataBase [m.chemicalbook.com]

- 6. 4-メトキシ-2-メチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Methyl-4-methoxybenzenamine | 102-50-1 [chemicalbook.com]

- 8. 102-50-1 Cas No. | 4-Methoxy-2-methylaniline | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Methoxy-4-methylaniline

Abstract: This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-methoxy-4-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles of NMR spectroscopy, applying them to elucidate the spectral characteristics of the target molecule. We will explore the influence of substituent electronic effects on chemical shifts and predict coupling patterns, summarizing the data in clear, tabular formats. The guide is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the structure, dynamics, and environment of molecules. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of molecular frameworks. For professionals in pharmaceutical and chemical research, accurate interpretation and prediction of NMR spectra are critical for verifying synthetic products, identifying unknown compounds, and understanding molecular interactions.

This guide focuses on the ab initio prediction of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of 2-methoxy-4-methylaniline (CAS: 39538-68-6), a substituted aniline derivative. By systematically analyzing its molecular structure and the electronic effects of its functional groups, we can forecast the key features of its spectra, including chemical shifts (δ), signal multiplicities, and coupling constants (J).

Molecular Structure and Substituent Effects

The foundation of any spectral prediction is a thorough understanding of the molecule's structure and the interplay of its functional groups. 2-Methoxy-4-methylaniline possesses a benzene ring substituted with three groups: an amino (-NH₂), a methoxy (-OCH₃), and a methyl (-CH₃) group at positions 1, 2, and 4, respectively.

Caption: Numbering scheme for 2-Methoxy-4-methylaniline.

All three substituents—amino, methoxy, and methyl—are classified as electron-donating groups (EDGs). The amino and methoxy groups are particularly potent activators, donating electron density to the aromatic ring through resonance (+R effect).[1][2] The methyl group contributes through a weaker inductive effect (+I effect). This net influx of electron density increases the shielding of the aromatic protons and carbons, causing their NMR signals to shift to a higher field (upfield, lower δ values) compared to unsubstituted benzene (δ ≈ 7.3 ppm for ¹H, 128.5 ppm for ¹³C).[3][4] The shielding is most pronounced at the ortho and para positions relative to the activating groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the three aromatic protons, the two amine protons, the three methoxy protons, and the three methyl protons.

Analysis of Aromatic Protons (H3, H5, H6)

The aromatic region (typically δ 6.5-8.0 ppm) will feature signals for the three non-equivalent ring protons. Their chemical shifts are governed by the cumulative shielding effects of the three EDGs.

-

H3: This proton is positioned ortho to the powerful -OCH₃ group and para to the -NH₂ group. It benefits from strong shielding from both, making it the most upfield-shifted aromatic proton. It will be split by H5 through a weak four-bond meta-coupling (J ≈ 2-3 Hz), appearing as a narrow doublet or singlet.

-

H6: Situated ortho to the -NH₂ group and meta to the -OCH₃ group, H6 is also significantly shielded. It will be split by the adjacent H5 via a strong three-bond ortho-coupling (J ≈ 7-9 Hz), resulting in a doublet.

-

H5: This proton is ortho to the weaker -CH₃ group and meta to both the -NH₂ and -OCH₃ groups. While still shielded, it is expected to be the least shielded of the three aromatic protons and thus appear most downfield. Its signal will be a doublet of doublets due to ortho-coupling with H6 and meta-coupling with H3.

Analysis of Aliphatic and Amine Protons

-

-NH₂ Protons: The two protons of the amino group will typically appear as a single, broad peak. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. A predicted range is δ 3.5-4.5 ppm.

-

-OCH₃ Protons: The three equivalent protons of the methoxy group are isolated from other protons and will produce a sharp singlet. Their position is characteristic, expected around δ 3.8 ppm.[5]

-

-CH₃ Protons: The three equivalent protons of the methyl group will also appear as a sharp singlet, typically in the range of δ 2.1-2.3 ppm.

Summary of Predicted ¹H NMR Data

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH₃ | ~2.2 | Singlet (s) | - | 3H |

| -NH₂ | ~3.8 (broad) | Singlet (s, br) | - | 2H |

| -OCH₃ | ~3.8 | Singlet (s) | - | 3H |

| H3 | ~6.60 | Doublet (d) | Jmeta ≈ 2.5 | 1H |

| H6 | ~6.65 | Doublet (d) | Jortho ≈ 8.0 | 1H |

| H5 | ~6.75 | Doublet of Doublets (dd) | Jortho ≈ 8.0, Jmeta ≈ 2.5 | 1H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of attached atoms and the resonance effects of the substituents.

Analysis of Aromatic Carbons

The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-donating substituents (ipso-carbons) are generally deshielded, while the other ring carbons are shielded.

-

C1 & C2: The carbons bearing the -NH₂ and -OCH₃ groups will be the most downfield in the aromatic region due to the direct attachment of electronegative N and O atoms. C2 is expected to be further downfield than C1.

-

C4: The ipso-carbon attached to the methyl group will be moderately deshielded.

-

C3, C5, C6: These protonated carbons will be significantly shielded (shifted upfield) relative to benzene (128.5 ppm).

-

C3: Being ortho to -OCH₃ and para to -NH₂, it will be the most shielded aromatic carbon.

-

C6: ortho to -NH₂, it will also be strongly shielded.

-

C5: meta to the strong EDGs, it will be the least shielded of the protonated aromatic carbons.

-

Analysis of Aliphatic Carbons

-

-OCH₃ Carbon: The methoxy carbon signal is characteristically found in the δ 55-60 ppm range.[6]

-

-CH₃ Carbon: The methyl carbon will appear far upfield, typically around δ 15-25 ppm.

Summary of Predicted ¹³C NMR Data

| Carbon Label | Predicted δ (ppm) | Description |

| -CH₃ | ~20 | Aliphatic Methyl |

| -OCH₃ | ~56 | Aliphatic Methoxy |

| C3 | ~112 | Aromatic CH, o- to OCH₃, p- to NH₂ |

| C6 | ~115 | Aromatic CH, o- to NH₂ |

| C5 | ~120 | Aromatic CH, o- to CH₃ |

| C4 | ~129 | Aromatic Quaternary, ipso- to CH₃ |

| C1 | ~138 | Aromatic Quaternary, ipso- to NH₂ |

| C2 | ~148 | Aromatic Quaternary, ipso- to OCH₃ |

Standard NMR Acquisition Protocol

To experimentally validate these predictions, a standardized protocol is essential. The following outlines a typical workflow for acquiring high-resolution NMR spectra.

Caption: Standard experimental workflow for NMR analysis.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-methoxy-4-methylaniline in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Shimming and Tuning: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks. Tune and match the probe for the ¹H and ¹³C frequencies.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum of singlets. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation (FT), phase correction, and baseline correction to the raw data (FID) to generate the final spectra.

Conclusion

This guide provides a detailed, theory-driven prediction of the ¹H and ¹³C NMR spectra of 2-methoxy-4-methylaniline. The analysis is rooted in the fundamental principles of substituent effects on the electronic environment of an aromatic ring. The predicted spectra feature a highly shielded aromatic system with distinct patterns for its three protons and characteristic signals for the methyl and methoxy groups. These predictions serve as a robust reference for scientists engaged in the synthesis and characterization of this and related molecules, facilitating efficient and accurate structural verification.

References

-

W. F. Reynolds et al. "A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives." Magnetic Resonance in Chemistry, vol. 46, no. 8, 2008, pp. 744-7. ([Link])

-

S. H. Al-Hameed et al. "Calculation of the 15N NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package." Heteroatom Chemistry, vol. 18, no. 1, 2007, pp. 9-14. ([Link])

-

University of Puget Sound. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." ([Link])

-

OChem Tutor. "How to Analyze Chemical Shift in the Aromatic Region (1H NMR)." YouTube, 6 Oct. 2021. ([Link])

-

T. Schaefer and W. G. Schneider. "RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID." Canadian Journal of Chemistry, vol. 41, no. 4, 1963, pp. 966-982. ([Link])

-

R. J. Abraham et al. "Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd." Modgraph. ([Link])

-

University of Wisconsin-Madison. "NMR Spectroscopy of Aromatic Compounds." ([Link])

-

ChemistryViews. "Substituent Effects on Benzene Rings." Wiley-VCH, 15 Mar. 2018. ([Link])

-

T. Axenrod and G. A. Webb, editors. "Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives." ACS Publications. ([Link])

-

K. F. Cheng et al. "The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6." ResearchGate. ([Link])

-

PubChem. "2-Methyl-4-methoxyaniline." National Center for Biotechnology Information. ([Link])

-

Stenutz. "2-methoxy-4-methylaniline." ([Link])

-

T. C. Ramalho et al. "Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds." Journal of the Brazilian Chemical Society, vol. 24, 2013. ([Link])

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 5. benchchem.com [benchchem.com]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry fragmentation pattern of 2-Methoxy-4-methylaniline

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-4-methylaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methoxy-4-methylaniline (CAS No: 39538-68-6). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the primary fragmentation pathways, identifies characteristic ions, and explains the underlying chemical principles governing the molecule's behavior under EI conditions. By integrating spectral data with mechanistic explanations, this guide serves as an authoritative resource for the structural characterization and identification of this compound and related aromatic amines.

Introduction to 2-Methoxy-4-methylaniline and EI-MS

2-Methoxy-4-methylaniline, also known as 4-Methyl-o-anisidine, is an aromatic amine with the chemical formula C₈H₁₁NO.[1] Its structure, featuring an aniline core substituted with methoxy and methyl groups, presents a rich landscape for mass spectrometric fragmentation. Understanding its fragmentation signature is crucial for its unambiguous identification in complex matrices, whether in synthetic chemistry, metabolite identification, or forensic analysis.

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[2][3] This process imparts significant energy, leading to the ejection of an electron to form a positively charged molecular ion (M⁺•).[3] Due to the excess energy, this molecular ion is often unstable and undergoes predictable fragmentation, breaking down into a series of smaller, charged ions and neutral radicals or molecules.[2][3] The resulting mass spectrum is a fingerprint of the molecule's structure, with the mass-to-charge ratio (m/z) of each fragment providing clues to its composition.

Analysis of the Mass Spectrum of 2-Methoxy-4-methylaniline

The mass spectrum of 2-Methoxy-4-methylaniline is characterized by several key ions that arise from distinct and logical fragmentation pathways. The interpretation begins with the identification of the molecular ion.

The Molecular Ion (M⁺•)

With a molecular formula of C₈H₁₁NO, the monoisotopic mass of 2-Methoxy-4-methylaniline is 137.08 Da.[4][5] Upon electron ionization, the molecule loses an electron to form the molecular ion, which is observed at m/z 137 . The presence of a nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule.[6]

The ionization process can be represented as: C₈H₁₁NO + e⁻ → [C₈H₁₁NO]⁺• + 2e⁻

Primary Fragmentation Pathways and Key Ions

The fragmentation of the molecular ion is directed by the functional groups—the methoxy, methyl, and amino substituents—and the stability of the resulting carbocations. The most prominent fragmentation pathways are detailed below.

The most abundant fragment ion in the spectrum, the base peak, is observed at m/z 122 . This corresponds to the loss of a methyl radical (•CH₃), a mass difference of 15 Da, from the molecular ion. This is a characteristic and highly favorable fragmentation for methoxy-substituted aromatic compounds. The cleavage occurs at the O-CH₃ bond, a type of α-cleavage, where the resulting ion is stabilized by the lone pair of electrons on the oxygen atom, which can delocalize the positive charge into the aromatic ring.[7]

The formation of the m/z 122 ion is a primary indicator of a methoxy group.

Fragmentation Pathway A: Genesis of the m/z 122 Ion

Caption: Loss of a methyl radical from the molecular ion.

Following the formation of the m/z 122 ion, a subsequent fragmentation often occurs involving the loss of a neutral carbon monoxide (CO) molecule, a mass difference of 28 Da. This leads to the formation of an ion at m/z 94 (122 - 28 = 94). This rearrangement and elimination process is common for phenolic-type cations generated from anisoles, resulting in a stable cyclopentadienyl-type cation.

Another fragmentation route originating from the molecular ion involves the elimination of a neutral formaldehyde molecule (CH₂O), a loss of 30 Da. This pathway leads to an ion at m/z 107 (137 - 30 = 107). This process involves a hydrogen rearrangement from the amino group or the adjacent methyl group to the oxygen, followed by cleavage. The resulting ion corresponds to the radical cation of p-toluidine.

Fragmentation Pathways from the Molecular Ion

Caption: Major fragmentation routes of 2-Methoxy-4-methylaniline.

Summary of Fragmentation Data

The principal ions observed in the electron ionization mass spectrum of 2-Methoxy-4-methylaniline are summarized below. This table provides a quick reference for identifying the compound based on its mass spectral fingerprint.

| m/z | Proposed Identity | Neutral Loss | Mechanistic Pathway |

| 137 | [M]⁺• (Molecular Ion) | - | Ionization |

| 122 | [M - •CH₃]⁺ | •CH₃ (15 Da) | α-cleavage of the methoxy group |

| 107 | [M - CH₂O]⁺• | CH₂O (30 Da) | Rearrangement and loss of formaldehyde |

| 94 | [M - •CH₃ - CO]⁺ | CO (28 Da) | Loss of carbon monoxide from the m/z 122 ion |

| 77 | [C₆H₅]⁺ | C₂H₂ (26 Da) | Aromatic ring fragment, loss of acetylene from C₇H₇⁺ type ions |

Experimental Protocol: Acquiring a GC-MS Spectrum

The following outlines a standardized methodology for the analysis of 2-Methoxy-4-methylaniline using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain a high-quality electron ionization mass spectrum of a 2-Methoxy-4-methylaniline sample.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

-

Helium (carrier gas), 99.999% purity

-

2-Methoxy-4-methylaniline standard

-

Methanol or appropriate solvent, HPLC grade

-

Volumetric flasks, autosampler vials, and syringes

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 2-Methoxy-4-methylaniline at 1 mg/mL in methanol.

-

Perform a serial dilution to create a working solution of approximately 10 µg/mL.

-

Transfer the working solution to a 2 mL autosampler vial.

-

-

GC-MS Instrument Setup:

-

GC Conditions:

-

Injector: Splitless mode, 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Energy: 70 eV

-

Scan Range: m/z 40-400

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Begin data acquisition in full scan mode.

-

Include a solvent blank run before the sample to ensure system cleanliness.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to 2-Methoxy-4-methylaniline.

-

Extract the mass spectrum from the apex of the peak.

-

Perform background subtraction to obtain a clean spectrum.

-